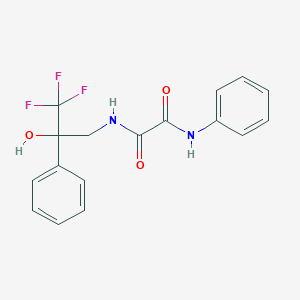

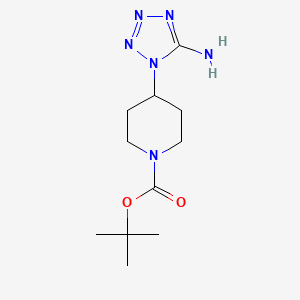

![molecular formula C10H17NO3 B2884582 tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate CAS No. 250659-32-6](/img/structure/B2884582.png)

tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a solid substance . It has an empirical formula of C11H20N2O2 and a molecular weight of 212.29 .

Molecular Structure Analysis

The compound “tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate” has a molecular formula of CHNO, an average mass of 198.262 Da, and a monoisotopic mass of 198.136826 Da .Physical And Chemical Properties Analysis

The compound “tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a flash point of 138.5±24.8 °C . It also has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学的研究の応用

Synthetic Pathways and Chemical Reactions

One area of research involves the development of synthetic methodologies for creating complex molecules. For example, studies have explored the Diels‐Alder reaction as a key step in synthesizing various carbamate derivatives. This reaction is crucial for constructing cyclic and bicyclic structures, which are often found in bioactive compounds (Padwa, Brodney, & Lynch, 2003). Another study focused on process development for synthesizing lymphocyte function-associated antigen 1 inhibitors , demonstrating the importance of efficient and scalable synthetic routes for the production of pharmaceutical intermediates (Li et al., 2012).

Biosynthesis and Biocatalysis

Research into the biosynthesis of tert-butyl derivatives has highlighted the role of carbonyl reductase from Rhodosporidium toruloides in the biotransformation process, emphasizing the potential for bio-based production methods (Liu et al., 2018). This approach not only supports the synthesis of key intermediates for statin drugs but also showcases the integration of biocatalysis in organic synthesis, providing a green alternative to traditional chemical methods.

Stereoselective Synthesis and Chiral Chemistry

The stereoselective synthesis of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate and related compounds is crucial for developing pharmaceuticals with specific enantiomeric purity. Research has detailed methods for achieving high stereoselectivity in the synthesis of cyclohexane carboxamides, which are important intermediates in the production of factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017). This area of study underscores the importance of chirality in drug development and the ongoing efforts to refine synthetic strategies for enantiomerically pure compounds.

Advanced Materials and Methodologies

Research has also explored the use of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate in the development of advanced materials and novel synthetic methodologies. For instance, the preparation and characterization of bicyclic structures have been investigated for their potential applications in material science and as intermediates in the synthesis of complex organic molecules (Moriguchi et al., 2014).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(1S,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVWHGMHXIFPGI-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2C(C1)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1C[C@@H]2[C@H](C1)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

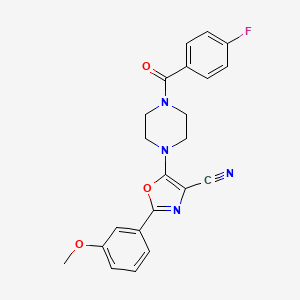

![5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2884504.png)

![4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate](/img/structure/B2884506.png)

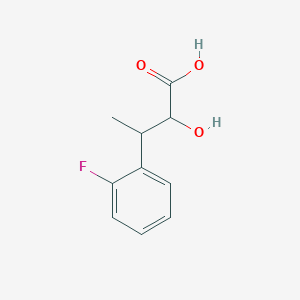

![2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2884512.png)

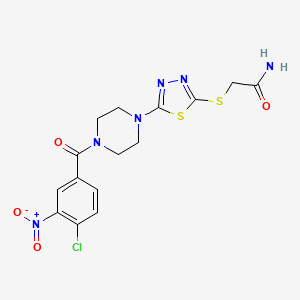

![1-(3,5-Dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2884513.png)

![N-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2884516.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2884517.png)

![3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2884519.png)